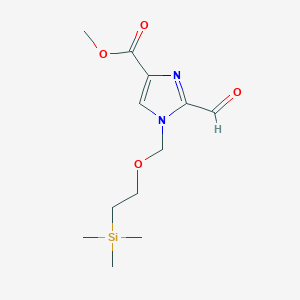![molecular formula C36H22S B8678166 Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-
Descripción general
Descripción
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is an organic compound characterized by its polycyclic aromatic hydrocarbon structure. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents . This compound is commonly used as an intermediate in organic synthesis, as well as in the production of dyes, fluorescent markers, and optoelectronic devices .
Métodos De Preparación
The synthesis of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- typically involves multiple steps and requires a solid understanding of organic chemistry reactions and techniques . The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the triphenylene moiety: This step involves the synthesis of the triphenylene structure, which can be achieved through various cyclization reactions.
Coupling reactions: The triphenylene moiety is then coupled with a phenyl group through a series of reactions, such as Suzuki or Stille coupling.
Formation of the dibenzothiophene structure: The final step involves the formation of the dibenzothiophene structure through cyclization and sulfur incorporation reactions.
Análisis De Reacciones Químicas
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used as a fluorescent marker in biological studies, allowing researchers to track and visualize biological processes.
Industry: Utilized in the production of dyes, optoelectronic devices, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is not well-documented. its effects are likely related to its polycyclic aromatic structure, which allows it to interact with various molecular targets and pathways. These interactions can include binding to specific receptors, participating in electron transfer processes, and influencing the behavior of other molecules in its vicinity.
Comparación Con Compuestos Similares
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- can be compared to other polycyclic aromatic compounds, such as:
Dibenzothiophene: A simpler structure without the triphenylene moiety, used in similar applications but with different properties.
Triphenylene: Lacks the dibenzothiophene structure, used in the synthesis of complex organic molecules and materials.
Phenanthrene: Another polycyclic aromatic hydrocarbon with different structural features and applications.
The uniqueness of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- lies in its combination of the triphenylene and dibenzothiophene structures, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C36H22S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4-(3-triphenylen-2-ylphenyl)dibenzothiophene |
InChI |
InChI=1S/C36H22S/c1-2-13-29-27(11-1)28-12-3-4-14-30(28)34-22-24(19-20-31(29)34)23-9-7-10-25(21-23)26-16-8-17-33-32-15-5-6-18-35(32)37-36(26)33/h1-22H |
Clave InChI |
QKVWPNRUXZYLQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=C5SC7=CC=CC=C67)C8=CC=CC=C28 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide](/img/structure/B8678105.png)
![{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzene](/img/structure/B8678111.png)





![1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)




![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)

